An In-depth Technical Guide to 3-(3-Cyanophenyl)benzyl Alcohol (CAS 226070-51-5)
An In-depth Technical Guide to 3-(3-Cyanophenyl)benzyl Alcohol (CAS 226070-51-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Cyanophenyl)benzyl alcohol, with the CAS number 226070-51-5, is a biphenyl derivative characterized by the presence of a cyanophenyl group and a benzyl alcohol moiety. This unique structural combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the available technical information on 3-(3-Cyanophenyl)benzyl alcohol, including its properties, synthesis, potential applications, and safety considerations, to support its use in research and development.
Physicochemical Properties
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₄H₁₁NO | - |
| Molecular Weight | 209.25 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar biphenyl structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, chloroform, and ethyl acetate. | Inferred from structural analogs |
| LogP | Not available | - |
Synthesis and Mechanistic Insights
The primary synthetic route to 3-(3-Cyanophenyl)benzyl alcohol and its structural isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1][2][3]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Plausible Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 3-(3-Cyanophenyl)benzyl alcohol. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve high yields.
Reactants:
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3-Bromobenzyl alcohol (or a protected form thereof)
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3-Cyanophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water)
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1 equivalent), 3-cyanophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Solvent and Catalyst Addition: Add the degassed solvent system to the flask. Then, add the palladium catalyst (typically 1-5 mol%).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagrammatic Representation of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of 3-(3-Cyanophenyl)benzyl alcohol via Suzuki-Miyaura coupling.
Potential Applications in Drug Development and Research
As a bifunctional molecule, 3-(3-Cyanophenyl)benzyl alcohol serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.
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Pharmaceutical Intermediate: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The cyano group can be transformed into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, which are common pharmacophores.[4] The benzyl alcohol moiety allows for esterification or etherification to introduce further diversity into the molecular structure.
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Scaffold for Biologically Active Molecules: The biphenyl scaffold is present in a number of approved drugs. The specific substitution pattern and functional groups of 3-(3-Cyanophenyl)benzyl alcohol could be a starting point for the design and synthesis of novel compounds targeting a variety of biological targets.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns will be complex due to meta and ortho couplings.
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Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically between 2.0 and 5.0 ppm, and is exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Aromatic Carbons: Multiple signals between 120 and 145 ppm.
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Cyano Carbon (-CN): A signal around 118-120 ppm.
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Benzylic Carbon (-CH₂OH): A signal in the range of 60-65 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
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C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.
Diagram of Key Functional Groups and Their Expected Spectroscopic Regions:
Caption: Predicted spectroscopic regions for the key functional groups of the molecule.
Safety and Handling
General Precautions (based on related compounds like 3-Cyanobenzyl Alcohol and Benzyl Alcohol): [5][6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Potential Hazards (Inferred):
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Oral Toxicity: May be harmful if swallowed.
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Skin and Eye Irritation: May cause skin and eye irritation.
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Inhalation: May be harmful if inhaled.
In the absence of specific toxicological data, it is prudent to assume that this compound may have toxic properties and to handle it accordingly. All waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
3-(3-Cyanophenyl)benzyl alcohol is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. While detailed experimental data on its physicochemical properties and a specific, optimized synthesis protocol are not widely published, its synthesis via Suzuki-Miyaura coupling is a well-established and reliable method. The presence of both a hydroxyl and a cyano group provides multiple avenues for further chemical modification. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally similar molecules. Further experimental characterization of this compound would be highly valuable to the scientific community to fully realize its potential as a versatile building block.
References
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Sarex. Pharmaceutical Intermediates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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PubChem. p-Cyanobenzyl alcohol. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. Retrieved from [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Suzuki–Miyaura reaction and solventfree oxidation of benzyl alcohol by Pd/nitrogen-doped CNTs catalyst. RSC Advances, 4(92), 50794-50805. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
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PrepChem.com. Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved from [Link]
- Google Patents. US4202835A - Preparation of α-cyano-3-phenoxy-benzyl alcohol.
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YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]
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YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. Retrieved from [Link]
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ResearchGate. (2013, May). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left).... Retrieved from [Link]
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